4-Tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester
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Overview
Description
4-tert-butylbenzoic acid [2-[(2-methoxy-3-dibenzofuranyl)amino]-2-oxoethyl] ester is a member of dibenzofurans.
Scientific Research Applications
Novel Intramolecular Defluorinative Cyclization Approaches
Researchers have explored the synthesis of related esters as precursors to new types of cyclic amino acids, using intramolecular defluorinative cyclization under basic conditions. This research contributes to the development of innovative synthetic pathways in organic chemistry (Hao et al., 2000).
Bismuth-based Cyclic Synthesis
The compound has been involved in bismuth-based C-H bond activation and CO2 insertion chemistry, leading to the synthesis of structurally related acids. This showcases its role in creating environmentally sustainable chemical processes (Kindra & Evans, 2014).
Oxoindole-Linked Derivatives Synthesis
Research on oxoindolyl α-hydroxy-β-amino acid derivatives, involving tert-butoxycarbonyl groups, demonstrates the compound's significance in producing complex molecular structures, contributing to the diversity of organic synthesis (Ravikumar et al., 2015).
Role in Synthesis of PROTAC Molecules
The compound has been used as an intermediate in the synthesis of targeted PROTAC molecules, highlighting its relevance in the development of new pharmacological agents (Zhang et al., 2022).
Self-Assembly and Molecular Arrays
Research demonstrates its role in forming host–guest complexes and self-assembled structures, contributing to the study of molecular interactions and crystal engineering (Armstrong et al., 2002).
Hydrogen Bonding and Antibacterial Activity
Studies have shown that hydrazide-hydrazones of the compound exhibit notable antibacterial activity, emphasizing its potential in medicinal chemistry and drug discovery (Popiołek & Biernasiuk, 2016).
Steric Effects and Resonance Studies
The compound's steric properties have been investigated to understand its enhanced acidity due to steric inhibition to resonance, offering insights into physical organic chemistry (Böhm & Exner, 2001).
Liquid Crystalline Properties
Research into new rod-like homologous series with terminal tert-butyl groups, including this compound, has advanced the understanding of liquid crystalline properties and their applications (Thakur & Patel, 2020).
Activation of Carboxylic Acids
The compound has been utilized in activating carboxylic acids, highlighting its role in organic synthesis and the development of novel chemical reactions (Basel & Hassner, 2002).
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C26H25NO5/c1-26(2,3)17-11-9-16(10-12-17)25(29)31-15-24(28)27-20-14-22-19(13-23(20)30-4)18-7-5-6-8-21(18)32-22/h5-14H,15H2,1-4H3,(H,27,28) |
InChI Key |
FUBUELHMJDMBQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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